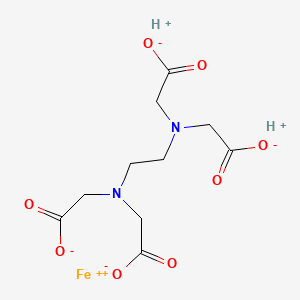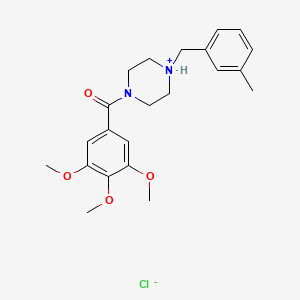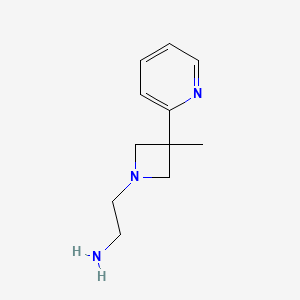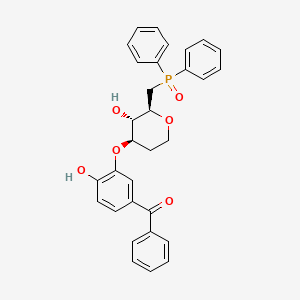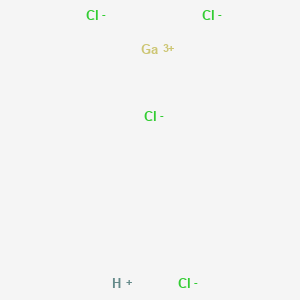
Hydrogen tetrachlorogallate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen tetrachlorogallate(1-) is an inorganic compound with the chemical formula Cl₄GaH. It is also known as gallium tetrachloride hydride. This compound is characterized by its strong acidity and is typically found as a colorless crystalline solid. It is highly soluble in water and polar solvents, making it a versatile reagent in various chemical processes .
Vorbereitungsmethoden
Hydrogen tetrachlorogallate(1-) can be synthesized through several methods. One common approach involves the reaction of gallium or gallium oxide with hydrochloric acid. This reaction produces hydrogen tetrachlorogallate(1-) as a product . Another method involves the thermal decomposition of dichlorogallane, which is readily available from triethylsilane and gallium trichloride . The reaction conditions typically require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Hydrogen tetrachlorogallate(1-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gallium trichloride.
Reduction: It can be reduced to form gallium metal.
Substitution: It reacts with organic ligands to form organogallium compounds.
Addition: It reacts with diols, such as catechol and pinacol, to form dinuclear gallium(III) complexes.
Common reagents used in these reactions include hydrochloric acid, triethylsilane, and various organic ligands. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Hydrogen tetrachlorogallate(1-) has several scientific research applications:
Biology: It is used in the study of gallium’s biological effects and potential therapeutic applications.
Medicine: It is explored for its potential use in medical imaging and as a therapeutic agent.
Wirkmechanismus
The mechanism by which hydrogen tetrachlorogallate(1-) exerts its effects involves the formation of gallium complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to the desired chemical or biological effects. For example, in organic synthesis, it acts as a Lewis acid catalyst, facilitating the formation of carbon-gallium bonds .
Vergleich Mit ähnlichen Verbindungen
Hydrogen tetrachlorogallate(1-) can be compared with other similar compounds, such as:
Gallium trichloride (GaCl₃): Unlike hydrogen tetrachlorogallate(1-), gallium trichloride does not contain hydrogen and is used primarily as a precursor in the synthesis of other gallium compounds.
Dichlorogallane (HGaCl₂): This compound is a precursor to hydrogen tetrachlorogallate(1-) and is used in similar applications, but it has different reactivity and stability properties.
Pyridinium tetrachlorogallate(III): This compound forms complexes with pyridine, which can be used in various chemical reactions.
Hydrogen tetrachlorogallate(1-) is unique due to its strong acidity and ability to form stable complexes with a wide range of ligands, making it a valuable reagent in both research and industrial applications.
Eigenschaften
CAS-Nummer |
16950-50-8 |
|---|---|
Molekularformel |
Cl4GaH |
Molekulargewicht |
212.5 g/mol |
IUPAC-Name |
gallium;hydron;tetrachloride |
InChI |
InChI=1S/4ClH.Ga/h4*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
OCENEYFJSPERMF-UHFFFAOYSA-K |
Kanonische SMILES |
[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Ga+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






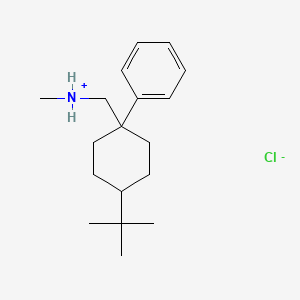
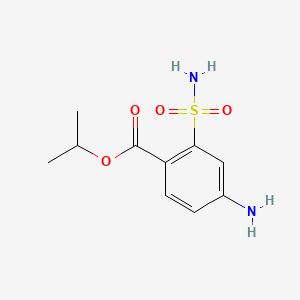
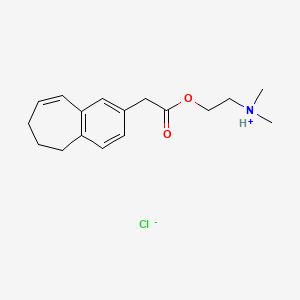
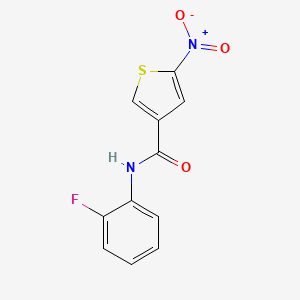
![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)
